

An In-depth Technical Guide to Isopropyl Acetoacetate (CAS 542-08-5)

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Compound of Interest

Compound Name: *Isopropyl acetoacetate*

Cat. No.: B017614

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetoacetate (IPAA), with the CAS Registry Number 542-08-5, is a versatile organic compound classified as a β -keto ester.^{[1][2]} It presents as a colorless to pale yellow liquid with a characteristic fruity odor.^[1] This valuable chemical intermediate is widely utilized in various sectors of the chemical industry, most notably in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.^{[1][3]} Its utility stems from the presence of multiple reactive sites within its molecular structure, including an ester functional group and a ketone, with an acidic α -methylene group situated between them. This unique arrangement allows **isopropyl acetoacetate** to participate in a wide array of chemical transformations, making it a crucial building block in synthetic organic chemistry.^[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **isopropyl acetoacetate** are well-documented, providing essential information for its handling, storage, and application in chemical synthesis. Spectroscopic data is critical for the identification and characterization of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **isopropyl acetoacetate** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	542-08-5	[1] [4]
Molecular Formula	C ₇ H ₁₂ O ₃	[1]
Molecular Weight	144.17 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity	[1]
Melting Point	-27 °C	[3]
Boiling Point	~205 °C (with decomposition)	[4]
95 °C at 52 hPa	[3]	
Density	0.989 g/mL at 20 °C	[3]
0.957 g/mL at 25 °C	[4]	
Refractive Index (n ²⁰ /D)	1.418	[3]
Flash Point	73 °C	[3]
Solubility	Slightly miscible with water; soluble in ethanol, ether, chloroform, and toluene.	[1] [4]

Spectroscopic Data

The spectroscopic signature of **isopropyl acetoacetate** is key to its identification. Below are the characteristic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.25	Doublet	6H	Isopropyl methyl protons (-CH(CH ₃) ₂)
2.25	Singlet	3H	Acetyl methyl protons (-C(O)CH ₃)
3.40	Singlet	2H	Methylene protons (-COCH ₂ CO-)
5.00	Septet	1H	Isopropyl methine proton (-CH(CH ₃) ₂)

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
21.8	Isopropyl methyl carbons (-CH(CH ₃) ₂)
30.1	Acetyl methyl carbon (-C(O)CH ₃)
50.2	Methylene carbon (-COCH ₂ CO-)
68.3	Isopropyl methine carbon (-CH(CH ₃) ₂)
167.1	Ester carbonyl carbon (-C(O)O-)
200.8	Ketone carbonyl carbon (-C(O)CH ₃)

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2940	Medium	C-H stretch (alkane)
1745	Strong	C=O stretch (ester carbonyl)
1720	Strong	C=O stretch (ketone carbonyl)
1420	Medium	C-H bend (methylene)
1370	Medium	C-H bend (methyl)
1250-1100	Strong	C-O stretch (ester)

Table 5: Mass Spectrometry (MS) Data

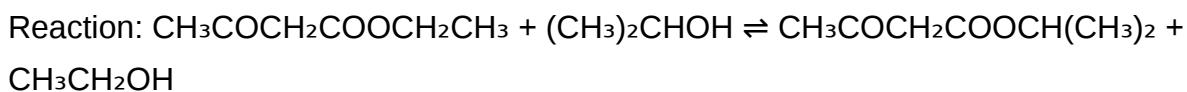
m/z	Relative Intensity	Possible Fragment
144	Low	[M] ⁺ (Molecular ion)
102	Medium	[M - C ₃ H ₆] ⁺
85	High	[M - OC ₃ H ₇] ⁺ or [CH ₃ COCH ₂ CO] ⁺
43	Very High (Base Peak)	[CH ₃ CO] ⁺

Synthesis of Isopropyl Acetoacetate

Isopropyl acetoacetate can be synthesized through several routes, with the most common being the transesterification of other acetoacetate esters or the reaction of diketene with isopropanol.

Experimental Protocol: Synthesis via Transesterification

This protocol describes the synthesis of **isopropyl acetoacetate** from ethyl acetoacetate and isopropanol.



Materials:

- Ethyl acetoacetate
- Isopropanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Barium carbonate
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropanol (1500 mL) and ethyl acetoacetate (250 g).
- Slowly and with stirring, add concentrated sulfuric acid (10 mL) to the mixture.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- After cooling, remove the excess isopropanol and ethanol byproduct by distillation.
- Neutralize the acidic residue by adding barium carbonate until effervescence ceases.
- Filter the mixture to remove the barium sulfate and excess barium carbonate.
- Dry the filtrate over anhydrous sodium sulfate.
- Purify the crude product by vacuum distillation, collecting the fraction boiling at 79-82 °C/20 mm Hg to yield pure **isopropyl acetoacetate**.^[1]

Experimental Protocol: Synthesis from Diketene

This method involves the reaction of diketene with isopropanol.

**Materials:**

- Diketene
- Isopropanol
- Triethylamine (catalyst)

Procedure:

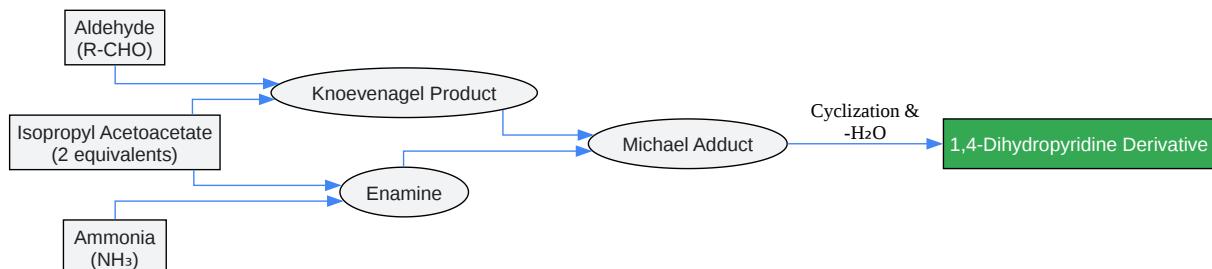
- In a 500 mL flask equipped with a stirrer, thermometer, and reflux condenser, add isopropanol (150 g, 2.5 mol) and triethylamine (0.36 g).
- At room temperature, slowly add diketene (210 g, 2.5 mol) to the flask, controlling the rate of addition to maintain the reaction temperature at 70 °C.
- After the addition is complete, maintain the reaction mixture at 70 °C for an additional 6 hours.
- Upon completion, purify the crude ester by vacuum distillation to obtain the final product. A yield of 95.2% with a purity of 99.3% can be achieved with this method.[\[2\]](#)

Key Reactions and Applications in Drug Development

Isopropyl acetoacetate is a key starting material for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceutical agents.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridine derivatives, which can then be oxidized to pyridines. 1,4-dihydropyridines are a class of drugs used to treat hypertension.

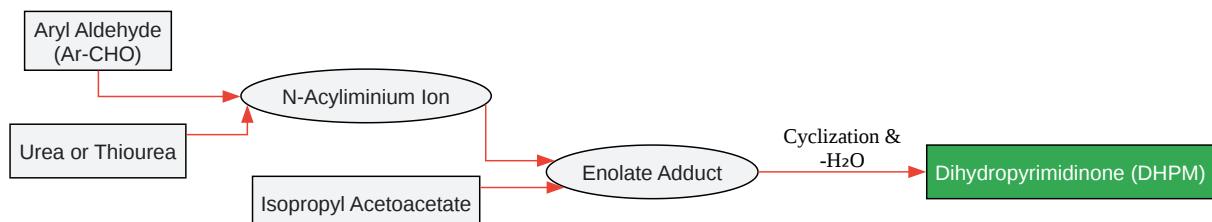


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Caption: General workflow for the Hantzsch Dihydropyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is another multi-component reaction used to synthesize dihydropyrimidinones, which are precursors to a variety of biologically active molecules.

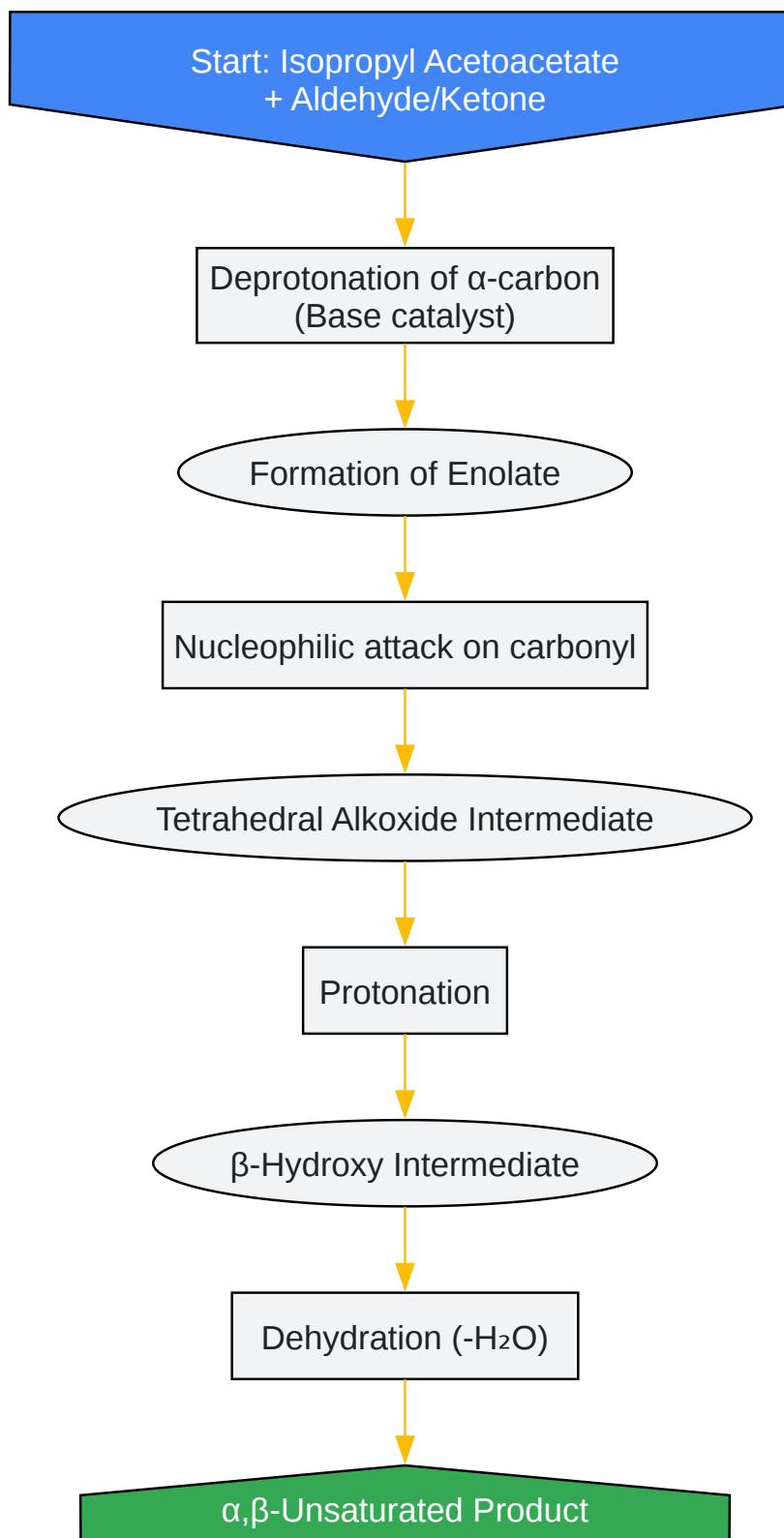


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Caption: Logical flow of the Biginelli Reaction for DHPM synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. **Isopropyl acetoacetate** serves as the active methylene compound.



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Caption: Step-wise mechanism of the Knoevenagel Condensation.

Safety, Handling, and Storage

Isopropyl acetoacetate is a combustible liquid and can cause skin and serious eye irritation.

[5]

Table 6: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Flammable Liquids	4	H227: Combustible liquid
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure	3	H335: May cause respiratory irritation

Handling:

- Wear personal protective equipment, including safety glasses and gloves.
- Ensure adequate ventilation.
- Avoid contact with skin, eyes, and clothing.
- Keep away from open flames, hot surfaces, and sources of ignition.[5]

Storage:

- Keep containers tightly closed in a dry, cool, and well-ventilated place.
- Store away from heat, sparks, and flame.[5]

Conclusion

Isopropyl acetoacetate (CAS 542-08-5) is a cornerstone intermediate in organic synthesis, particularly for the pharmaceutical industry. Its versatile reactivity, stemming from its β -keto

ester structure, allows for its use in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this important building block in the creation of novel and complex molecules.

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